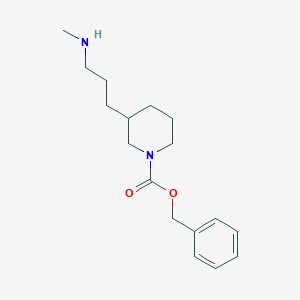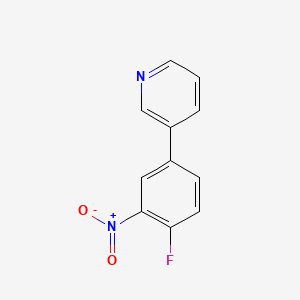
methyl 3-(3-methoxyphenyl)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(3-methoxyphenyl)-2-methylpropanoate is an organic compound with a complex structure that includes a methoxyphenyl group and a methylpropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3-methoxyphenyl)-2-methylpropanoate typically involves the esterification of 3-(3-methoxyphenyl)-2-methylpropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-methoxyphenyl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of 3-(3-methoxyphenyl)-2-methylpropanoic acid.
Reduction: Formation of 3-(3-methoxyphenyl)-2-methylpropanol.
Substitution: Formation of substituted derivatives such as 3-(3-nitrophenyl)-2-methylpropanoate or 3-(3-bromophenyl)-2-methylpropanoate.
Scientific Research Applications
Methyl 3-(3-methoxyphenyl)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(3-methoxyphenyl)-2-methylpropanoate involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The ester moiety can undergo hydrolysis, releasing the active acid form, which may interact with enzymes or receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-methoxyphenyl)-2-methylpropanoate: Similar structure but with the methoxy group in the para position.
Methyl 3-(3-hydroxyphenyl)-2-methylpropanoate: Similar structure but with a hydroxy group instead of a methoxy group.
Methyl 3-(3-methoxyphenyl)-2-ethylpropanoate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
Methyl 3-(3-methoxyphenyl)-2-methylpropanoate is unique due to the specific positioning of the methoxy group on the aromatic ring and the methyl group on the propanoate moiety
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
methyl 3-(3-methoxyphenyl)-2-methylpropanoate |
InChI |
InChI=1S/C12H16O3/c1-9(12(13)15-3)7-10-5-4-6-11(8-10)14-2/h4-6,8-9H,7H2,1-3H3 |
InChI Key |
YOIMDRWWRMRCBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC=C1)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



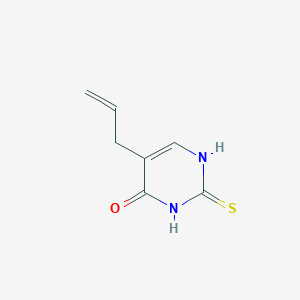



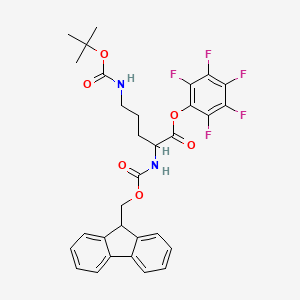
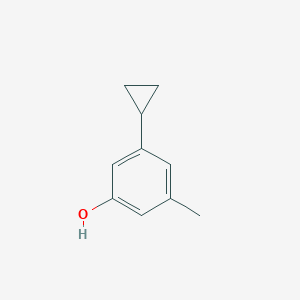

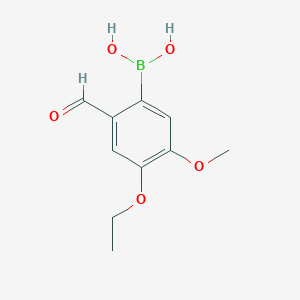
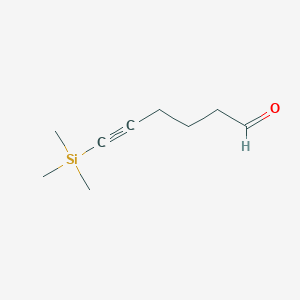
![3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]-N-methylpropan-1-amine](/img/structure/B13982324.png)

